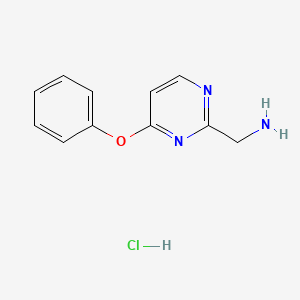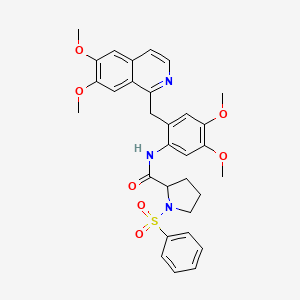
C31H33N3O7S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a variety of functional groups, including esters, ethers, and amines, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves multiple steps, typically starting with the preparation of the core benzene-1,3-dicarboxylate structureThe final steps involve the formation of the carbamothioyl group and the attachment of the indole moiety under controlled conditions to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step synthesis required. The process would typically involve the use of high-purity reagents and solvents, along with precise temperature and pH control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: is similar to other benzene-1,3-dicarboxylate derivatives, such as:
Uniqueness
The uniqueness of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C31H33N3O7S |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35) |
Clave InChI |
IHNACKDFLXNPGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
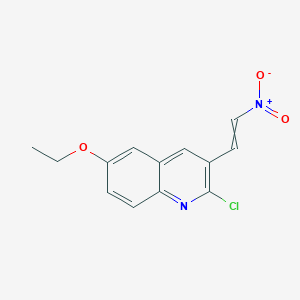
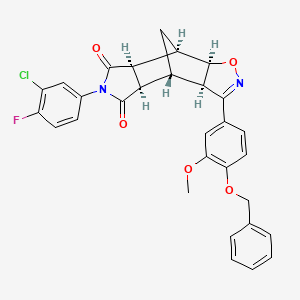
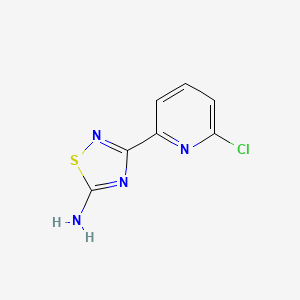
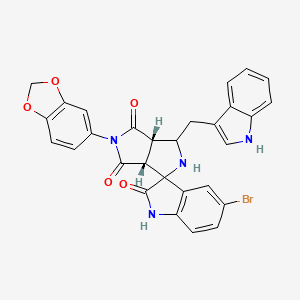
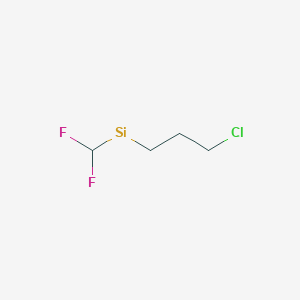
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
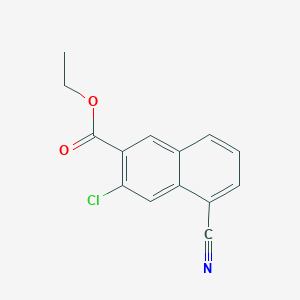
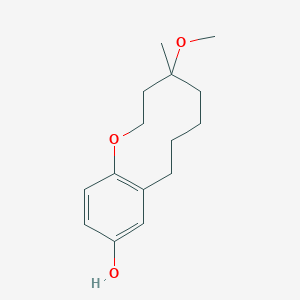

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
